REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH3:15])[C:5]([NH:11]C(C)=O)=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1.Cl.[OH-].[Na+]>C(O)C>[F:1][C:2]1[CH:3]=[C:4]([CH3:15])[C:5]([NH2:11])=[C:6]([N+:8]([O-:10])=[O:9])[CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
22.4 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=C(C1)[N+](=O)[O-])NC(=O)C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
ice
|
Quantity
|
500 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 17 hours
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
The resultant solid was collected by filtration
|
Type
|
WASH
|
Details
|
was thoroughly washed with water
|
Type
|
CUSTOM
|
Details
|
The solid was dried at about 60° C. under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(N)C(=C1)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |